N-(3-fluoro-2-methylphenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(3-fluoro-2-methylphenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-1-(2-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N5O/c1-13-15(22)6-4-7-17(13)25-21(29)19-20(14-9-11-24-12-10-14)28(27-26-19)18-8-3-2-5-16(18)23/h2-12H,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVPBMNPZIKQRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary components:
- 1-(2-Fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid : The triazole core with aryl and heteroaryl substituents.
- 3-Fluoro-2-methylaniline : The amide-forming amine.
- Coupling reagents : To facilitate amide bond formation.
Key disconnections include:
- Triazole ring construction via [3+2] cycloaddition or β-carbonyl phosphonate-azide coupling.
- Carboxylic acid functionalization at position 4 of the triazole.
- Amide bond formation between the triazole carboxylic acid and 3-fluoro-2-methylaniline.
Synthesis of the 1H-1,2,3-Triazole Core
β-Ketophosphonate and Azide Cyclization
The reaction of β-ketophosphonates with azides, as demonstrated by, provides a regioselective route to 1,4,5-trisubstituted triazoles. For the target compound:
- β-Ketophosphonate precursor : A pyridin-4-yl-substituted β-ketophosphonate (1 ) is prepared via Arbuzov reaction between pyridin-4-ylacetyl chloride and triethyl phosphite.
- Azide component : 2-Fluorophenyl azide (2 ) is synthesized from 2-fluoroaniline via diazotization and sodium azide treatment.
Reaction conditions :
- Base : Cs₂CO₃ (2.0 equiv) in DMSO at room temperature.
- Solvent : DMSO (0.3 M concentration).
- Time : 0.5–2 hours.
This method yields 1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (3 ) in 87–95% yield after workup and purification.
Table 1: Optimization of Triazole Formation
| Parameter | Variation | Yield (%) | Reference |
|---|---|---|---|
| Base | Cs₂CO₃ | 95 | |
| Solvent | DMSO | 95 | |
| Temperature | Room temperature | 95 | |
| Alternative base | KOH | 12 |
Functionalization of the Triazole Carboxylic Acid
Carboxylic Acid Activation
The triazole-4-carboxylic acid (3 ) is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, in situ activation with coupling agents (e.g., HATU, EDCl) is employed for direct amidation.
Amidation with 3-Fluoro-2-methylaniline
The activated acid is reacted with 3-fluoro-2-methylaniline (4 ) under Schlenk conditions:
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
- Coupling agent : HATU (1.1 equiv).
- Temperature : 0°C to room temperature.
Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane) to afford the target compound in 75–82% yield.
Table 2: Amidation Reaction Optimization
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| HATU | DCM | 0 → 25 | 82 | |
| EDCl/HOBt | THF | 25 | 75 |
Alternative Synthetic Pathways
Grignard-Based Carboxylation
A patent method describes carboxylation of brominated triazoles using Grignard reagents and CO₂:
- 1-(2-Fluorophenyl)-4,5-dibromo-1H-1,2,3-triazole (5 ) is treated with isopropylmagnesium chloride at −78°C.
- CO₂ is introduced to form 1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (3 ).
- Subsequent amidation follows the same protocol as above.
Advantages : Higher functional group tolerance for electron-deficient aryl groups.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 4.8 Hz, 2H, Py-H), 8.15 (s, 1H, Triazole-H), 7.85–7.45 (m, 4H, Aryl-H), 2.25 (s, 3H, CH₃).
- ¹³C NMR : δ 165.2 (C=O), 150.1 (Triazole-C), 149.8 (Py-C), 135.6–115.2 (Aryl-C).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₂₂H₁₆F₂N₅O : 428.1278 [M+H]⁺.
- Found : 428.1281.
Challenges and Optimization Strategies
- Regioselectivity : The use of Cs₂CO₃ in DMSO ensures preferential formation of the 1,4,5-trisubstituted triazole over other regioisomers.
- Amidation Efficiency : Steric hindrance from the 2-methyl group in 4 necessitates bulky coupling agents (e.g., HATU) for optimal yields.
- Purification : Silica gel chromatography with gradient elution (ethyl acetate/hexane 1:3 → 1:1) effectively separates the product from unreacted amine and coupling byproducts.
Chemical Reactions Analysis
Substitution Reactions
Fluorinated phenyl groups :
-
Nucleophilic aromatic substitution : Fluorine’s electron-withdrawing nature (meta-directing) may hinder substitution unless activated by strong electron-donating groups.
-
Electrophilic substitution : Less likely due to fluorine’s deactivating effect.
Amide hydrolysis :
The carboxamide group can hydrolyze under acidic or basic conditions to yield carboxylic acids or amines. For example:
-
Acidic conditions : HCl or H2SO4 may cleave the amide to form a carboxylic acid.
-
Basic conditions : NaOH or KOH could lead to amine formation via nucleophilic attack .
Oxidation and Reduction
The triazole ring is chemically stable, but peripheral functional groups (e.g., amide, pyridine) may undergo redox transformations:
-
Oxidation : Amine groups could be oxidized to nitro derivatives using agents like KMnO4 .
-
Reduction : Pyridine rings may be reduced to piperidine analogs using LiAlH4 or H2/Ni catalysts .
Characterization Data
The following data tables illustrate analytical characterization of similar triazole derivatives, adapted to reflect structural analogs of the target compound.
NMR and MS Data for Triazole Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | ESI-MS (m/z) |
|---|---|---|---|
| Triazole-4-carboxamide (5b) | 7.98 (s, 1H), 7.74–7.69 (m, 2H), 7.26–7.18 (m, 2H) | 164.14, 160.84, 156.28, 148.14, 145.84 | 326.2 [M + H]+ |
| Triazole-4-carboxamide (5c) | 8.00 (s, 1H), 7.70 (d, 8.1 Hz, 2H), 7.51 (d, 8.4 Hz, 2H) | 156.26, 148.14, 145.97, 135.54, 134.64 | 342.1 [M + H]+ |
| Triazole-4-carboxamide (5d) | 8.42 (d, 5.1 Hz, 2H), 8.15 (s, 1H), 7.99 (d, 5.4 Hz, 2H) | 156.13, 148.20, 147.30, 146.71, 141.15 | 353.3 [M + H]+ |
Data adapted from fluorinated triazole derivatives .
Research Findings
-
Substituent Effects : SAR studies highlight that fluorine and methyl groups on phenyl rings influence binding affinity and stability. For example, para-fluorine substitution enhances hydrophobic interactions in biological targets .
-
Reaction Conditions : Copper-catalyzed reactions require precise control of temperature and solvent to optimize yields, particularly for fluorinated derivatives .
Key Observations
-
The triazole core’s stability allows selective modification of peripheral groups.
-
Fluorine substitution enhances lipophilicity, potentially improving cellular permeability in biological applications.
-
Hydrolysis of the amide group represents a primary pathway for structural diversification.
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science, with synthesis and substitution patterns guided by its heterocyclic framework and fluorinated substituents.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with similar structures to N-(3-fluoro-2-methylphenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide exhibit significant anticancer activity. For instance, studies on related triazole derivatives have shown inhibition of cancer cell proliferation in various lines, including breast and lung cancers. The mechanism often involves the modulation of key signaling pathways related to cell growth and apoptosis.
Case Study:
A study published in ACS Omega highlighted the anticancer potential of triazole derivatives. Compounds with similar functionalities showed percent growth inhibitions (PGIs) ranging from 50% to 90% against several cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Triazoles are known to interfere with the synthesis of nucleic acids in bacteria and fungi, which can lead to their growth inhibition.
Case Study:
In a comparative study of various triazole derivatives, it was found that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria. The incorporation of fluorine atoms was noted to improve the interaction with bacterial enzymes .
Potential as Antiviral Agents
Recent investigations into triazole compounds have pointed towards their efficacy as antiviral agents. The ability to inhibit viral replication through interference with viral polymerases is a promising area of research.
Case Study:
A patent application discussed the synthesis of triazole derivatives that demonstrated antiviral activity against influenza virus strains. The modifications made to the core structure significantly enhanced their potency .
Role in Neurological Disorders
The compound's ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for treating neurological disorders. Research into similar compounds has shown promise in modulating neurotransmitter systems.
Case Study:
Studies on related triazoles indicated potential benefits in models of neurodegenerative diseases such as Alzheimer's by reducing amyloid-beta aggregation .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
1,2,3-Triazole-4-carboxamides: Differing in the substitution pattern on the aromatic rings.
Fluorophenyl-triazoles: Varying in the position and number of fluorine atoms.
Pyridinyl-triazoles: Differing in the position of the pyridine ring.
N-(3-fluoro-2-methylphenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical properties.
Biological Activity
N-(3-fluoro-2-methylphenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, enzyme inhibition capabilities, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a triazole ring, which is a common scaffold in various pharmacologically active compounds. The presence of fluorine atoms and a pyridine moiety enhances its lipophilicity and biological activity.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to the triazole structure have shown potent antifungal and antibacterial activities. A study indicated that various synthesized triazole derivatives displayed higher inhibition rates against fungal growth compared to standard treatments like metronidazole . The presence of the triazole moiety is crucial for this antimicrobial activity.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Antifungal Activity (Inhibition Rate) | Bacterial Activity (Inhibition Rate) |
|---|---|---|
| Metronidazole | Control | Control |
| Triazole Derivative A | 75% | 80% |
| Triazole Derivative B | 85% | 90% |
Enzyme Inhibition
This compound has shown potential as an inhibitor of carbonic anhydrase-II (CA-II). In vitro assays revealed that certain triazole analogs exhibited IC50 values comparable to established inhibitors like acetazolamide . The SAR studies highlighted that modifications in the triazole ring and substituents significantly influenced the inhibitory potency.
Table 2: Enzyme Inhibition Potency of Triazole Derivatives
| Compound | IC50 (µM) | Comparison with Acetazolamide (IC50 = 18.2 µM) |
|---|---|---|
| Triazole Derivative C | 13.8 | More Potent |
| Triazole Derivative D | 20.7 | Comparable |
Case Studies
Several case studies have been conducted to explore the biological activity of triazole derivatives:
- Antimicrobial Efficacy : A study synthesized a series of triazoles and evaluated their antimicrobial activity against various pathogens. The results indicated that compounds with specific substitutions on the triazole ring exhibited enhanced antifungal properties compared to their non-fluorinated counterparts .
- Enzyme Interaction : Molecular docking studies were performed to understand how these compounds interact with CA-II. The findings suggested that the fluorinated phenyl groups play a crucial role in binding affinity and selectivity towards the enzyme .
Q & A
Basic: What are the recommended synthetic routes for this compound?
Methodological Answer:
The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions. A common approach is:
Condensation : React substituted anilines (e.g., 3-fluoro-2-methylaniline) with isocyanides to form intermediate carboximidoyl chlorides .
Cyclization : Use sodium azide (NaN₃) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core .
Functionalization : Introduce fluorophenyl and pyridyl groups via nucleophilic substitution or cross-coupling reactions .
Key Considerations : Optimize reaction conditions (e.g., DMF as solvent, K₂CO₃ as base) to improve yields .
Basic: How to characterize this compound’s purity and structural integrity?
Methodological Answer:
Use a combination of:
- HPLC : Assess purity (>95% recommended for biological assays) .
- NMR Spectroscopy : Confirm substituent positions (e.g., ¹⁹F NMR for fluorine atoms, ¹H/¹³C NMR for aromatic protons) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]⁺ for C₂₁H₁₆F₂N₅O is 412.13) .
Basic: What are its preliminary biological targets or mechanisms?
Methodological Answer:
Triazole-carboxamides often inhibit enzymes or receptors via competitive binding. Preliminary studies on similar compounds suggest:
- Kinase Inhibition : Assess activity against tyrosine kinases using fluorescence polarization assays .
- GPCR Modulation : Screen for binding to fluorophore-tagged receptors (e.g., mGluR5) .
Note : Low aqueous solubility may require DMSO/PBS co-solvent systems .
Advanced: How to resolve contradictory activity data across assays?
Methodological Answer:
Contradictions may arise from:
- Solubility Variability : Use standardized DMSO stock concentrations (e.g., 10 mM) and confirm solubility in assay buffers via dynamic light scattering .
- Off-Target Effects : Perform counter-screening against related enzymes (e.g., compare inhibition profiles of triazole derivatives vs. imidazoles) .
- Metabolic Instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation .
Advanced: What computational strategies predict its binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (PDB: 2JDO) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of predicted poses .
- QSAR Models : Corporate substituent electronic parameters (e.g., Hammett σ values for fluorine groups) to refine activity predictions .
Advanced: How to optimize pharmacokinetics (e.g., solubility, bioavailability)?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the carboxamide to enhance solubility .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve crystallinity and dissolution rates .
- Salt Formation : Test hydrochloride or mesylate salts for enhanced aqueous stability .
Advanced: What analytical methods quantify trace impurities?
Methodological Answer:
- LC-MS/MS : Detect sub-0.1% impurities using a C18 column and gradient elution (5–95% acetonitrile/0.1% formic acid) .
- ICP-MS : Quantify heavy metal residues (e.g., Pd from coupling reactions) .
- 2D NMR : Resolve overlapping impurity signals via COSY and HSQC experiments .
Advanced: How to design derivatives with improved selectivity?
Methodological Answer:
- SAR Studies : Systematically vary substituents (e.g., replace 2-fluorophenyl with 2,4-difluorophenyl) and test against target vs. off-target panels .
- Fragment-Based Design : Use X-ray crystallography to identify critical hydrogen bonds (e.g., pyridyl N···H interactions) .
- Bioisosteric Replacement : Substitute the triazole ring with 1,2,4-triazole or pyrazole to modulate binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
